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Background and Rationale

Centanafadine (CTN) is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake
inhibitor (NDSRI) in development for treating ADHD [1]. While prior 6-week phase 3 trials demonstrated
its short-term efficacy and safety, this 52-week study was designed to fulfill the critical need for

understanding its long-term safety, tolerability, and exploratory efficacy in adults with ADHD [1] [3].

Study Methodology

2.1. Study Design This was a phase 3, 52-week, open-label, multicenter trial conducted across 98 sites in
the United States from February 2019 to September 2021 [1]. The trial included a screening period (for de

novo participants only), a 52-week open-label treatment period, and a 10-day safety follow-up period [1].
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2.2. Participant Criteria The study enrolled 662 adults aged 18-55 years meeting DSM-5 criteria for ADHD

[1] [2].

¢ Inclusion: Participants were either "rollover" subjects who had completed previous double-blind
phase 3 trials or "de novo" subjects. All participants had to potentially benefit from CTN, in the
investigator's opinion [1] [2].

¢ Exclusion: Key exclusion criteria included uncontrolled comorbid psychiatric disorders, a history of

no benefit from two or more ADHD therapies of different classes, use of prohibited medications, and a

positive screen for alcohol, cocaine, or other illicit drugs [1] [2].

2.3. Dosing and Administration All participants received CTN SR twice daily [1]. The dose was initiated at

200 mg total daily dose (TDD) for the first 7 days and then up-titrated to the target dose of 400 mg TDD

from day 8 onwards, which was maintained through week 52. A temporary dose reduction to 200 mg TDD

was permitted for tolerability issues [1].

2.4. Safety and Efficacy Assessments The table below summarizes the key assessments used in the study.

Table 1: Safety and Efficacy Assessments in Trial NCT 03605849

Assessment
Category

Specific Measures

Primary Purpose

Primary Safety

Secondary Safety

Treatment-Emergent Adverse Events
(TEAES) [1]

Clinical Laboratory Tests (e.g., blood
chemistry) [1]

Vital Signs (e.g., blood pressure, heart
rate) [1]

Electrocardiogram (ECG) [1]

Study Medication Withdrawal
Questionnaire (SMWQ) [1]

Columbia-Suicide Severity Rating Scale
(C-SSRS) [1]

Incidence, nature, and severity of
adverse events

Monitor for biochemical
abnormalities

Monitor for cardiovascular effects

Assess cardiac electrical activity

Assess withdrawal symptoms

Monitor for suicidal ideation and
behavior
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Assessment . .
Specific Measures Primary Purpose
Category
Exploratory Adult Investigator Symptom Rating Scale Measure change in core ADHD
Efficacy (AISRS) [1] symptoms
Clinical Global Impression of Severity Assess overall iliness severity
(CGI-S) [1]
ADHD Impact Module-Adult (AIM-A) [4] Evaluate functional impact of ADHD

Experimental Workflow

The following diagram illustrates the participant flow and key procedures in the study.
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/ 52-Week Open-La

Screening (up to 28 days)
(De Novo participants only)

Open-Label Treatment
All participants receive:
Days 1-7: CTN SR 200 mg/day BID
Day 8 onwards: CTN SR 400 mg/day BID

Clinic Visits for Assessment
(Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, 52/ET)

10-Day Safety Follow-up
(Phone calls & clinic visit)

Included in analysis

Trial Completed Discontinued
(n=345) (n=308)

Click to download full resolution via product page

Key Findings and Results
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4.1. Safety and Tolerability Results The study provided comprehensive safety data over one year of

treatment [1] [4].

e Treatment-Emergent Adverse Events (TEAES): 61.4% of participants reported at least one TEAE.
The majority were mild or moderate in severity.

e Common TEAEs: The most frequently reported adverse events were insomnia (8.0%), nausea
(7.7%), diarrhea (7.0%), and headache (7.0%).

¢ Discontinuations and Serious AEs: 12.3% of participants discontinued due to TEAES. Serious AEs
occurred in 1.8% of participants, but none were considered related to CTN SR by the investigators.

e Other Safety Measures: Scores on the Study Medication Withdrawal Questionnaire (SMWQ) were
low throughout the trial. Suicidal ideation or behavior was reported in 2.0% of participants per the C-
SSRS. No concerning trends were identified in laboratory values, vital signs, or ECGs.

4.2. Exploratory Efficacy Results The study also collected data on the long-term effectiveness of

centanafadine [1] [4].

¢ AISRS Scores: The mean AISRS total score improved by 57% from baseline to week 52.
e CGI-S Scores: The mean Clinical Global Impression of Severity score improved by 1.5 points from
baseline.

Table 2: Summary of Key Efficacy Outcomes at Week 52

Efficacy Measure Baseline Mean (SD) Change at Week 52 (SD)

AISRS Total Score 34.4 (10.3) -20.4 (11.9)

AISRS Inattentive Score 19.2 (5.6) -11.2 (6.6)

AISRS Hyperactive-Impulsive Score 15.2 (6.0) -9.2 (6.2)

CGI-S Score 4.2 (0.9) -1.5(1.2)

AIM-A Score 6.5 (1.8) +1.23 (2.0)
Conclusion

This 52-week open-label study (NCT03605849) demonstrated that centanafadine SR at a 400 mg total daily

dose was safe and well-tolerated for the long-term treatment of adults with ADHD [1]. The most common

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://www.cambridge.org/core/journals/cns-spectrums/article/52week-openlabel-safety-and-tolerability-trial-of-centanafadine-sustained-release-in-adults-with-attention-deficit-hyperactivity-disorder-adhd/9C51D719A17238389C58F673CD86C192
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://www.cambridge.org/core/journals/cns-spectrums/article/52week-openlabel-safety-and-tolerability-trial-of-centanafadine-sustained-release-in-adults-with-attention-deficit-hyperactivity-disorder-adhd/9C51D719A17238389C58F673CD86C192
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379780/
https://www.smolecule.com/products/s651680?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

adverse events were mild to moderate and consistent with the drug's pharmacologic profile. Furthermore, the
exploratory efficacy data showed sustained and meaningful improvement in ADHD symptom severity
and overall clinical condition throughout the one-year treatment period [1] [4]. These results support

centanafadine as a viable potential treatment option for the management of ADHD in adults.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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